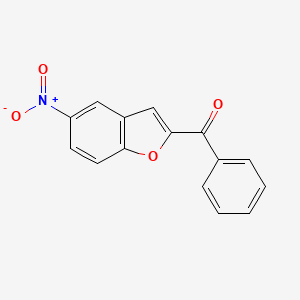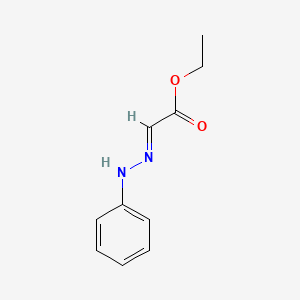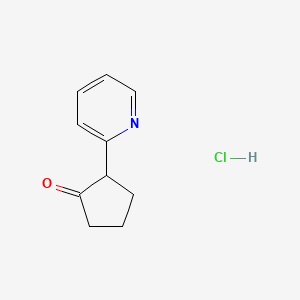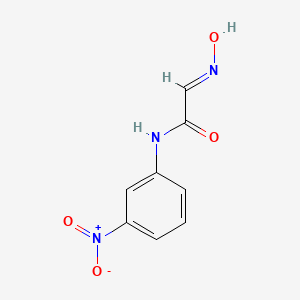
1-(2-(Oxo(3-toluidino)acetyl)carbohydrazonoyl)-2-naphthyl 4-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound, with the chemical formula C26H25N3O6benzoates . It features an intriguing combination of functional groups, including an oxo group , a carbohydrazonoyl group , and a methoxybenzoate moiety. Let’s break it down:
Oxo group: This is a carbonyl group (C=O) attached to the central naphthyl ring.
Carbohydrazonoyl group: A hydrazone derivative, formed by replacing one of the carbonyl groups with a hydrazine-like moiety (N-NH-C=O).
Methoxybenzoate: A benzoic acid derivative with a methoxy (OCH) group attached.
Méthodes De Préparation
Synthetic Routes:: The synthesis of this compound involves several steps. One common approach is through condensation reactions . Here’s a simplified synthetic route:
Acylation: Start with 2-naphthol (1) and react it with acetic anhydride to form 2-acetoxy-1-naphthol (2).
Hydrazinolysis: Next, treat (2) with hydrazine hydrate to replace the acetoxy group with a hydrazino group, yielding 2-hydrazino-1-naphthol (3).
Carbohydrazonoylation: React (3) with 3-toluidine and acetic anhydride to form the desired compound (4).
Industrial Production:: Industrial-scale production typically involves optimization of reaction conditions, purification, and scalability. specific industrial methods are proprietary and may not be publicly disclosed.
Analyse Des Réactions Chimiques
Reactions::
Oxidation: The carbonyl group can undergo oxidation reactions.
Reduction: Reduction of the carbonyl group or hydrazone moiety.
Substitution: Substitution reactions at the aromatic rings.
Hydrolysis: Cleavage of the ester bond.
Oxidation: Oxidizing agents like KMnO or PCC.
Reduction: Reducing agents like NaBH or LiAlH.
Substitution: Lewis acids or nucleophilic aromatic substitution conditions.
Hydrolysis: Acidic or basic hydrolysis.
- Oxidation: Formation of carboxylic acids.
- Reduction: Formation of hydrazines or amines.
- Substitution: Various substituted naphthyl derivatives.
Applications De Recherche Scientifique
This compound finds applications in:
Medicinal Chemistry: As potential drug candidates due to its unique structure.
Photophysics: Fluorescent properties for imaging studies.
Materials Science: Incorporation into polymers or coatings.
Mécanisme D'action
The exact mechanism remains an active area of research. It likely interacts with cellular targets, affecting pathways related to inflammation, cell growth, or signaling.
Comparaison Avec Des Composés Similaires
Propriétés
| 764672-28-8 | |
Formule moléculaire |
C28H23N3O5 |
Poids moléculaire |
481.5 g/mol |
Nom IUPAC |
[1-[(E)-[[2-(3-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methoxybenzoate |
InChI |
InChI=1S/C28H23N3O5/c1-18-6-5-8-21(16-18)30-26(32)27(33)31-29-17-24-23-9-4-3-7-19(23)12-15-25(24)36-28(34)20-10-13-22(35-2)14-11-20/h3-17H,1-2H3,(H,30,32)(H,31,33)/b29-17+ |
Clé InChI |
HRUQYBJSTWOWFV-STBIYBPSSA-N |
SMILES isomérique |
CC1=CC(=CC=C1)NC(=O)C(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)OC |
SMILES canonique |
CC1=CC(=CC=C1)NC(=O)C(=O)NN=CC2=C(C=CC3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(3-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12001574.png)

![4-({(E)-[3-(Benzyloxy)phenyl]methylidene}amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12001603.png)



![Diethyl acetamido[(2-methylphenyl)methyl]propanedioate](/img/structure/B12001619.png)
![2-fluoro-N-(2,2,2-trichloro-1-{[(2-nitrophenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B12001624.png)
![5-(diethylamino)-2-{(E)-[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B12001629.png)



![methyl 2-amino-4-(2-chlorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate](/img/structure/B12001647.png)

